

# Apitolisib vs Voxtalisib XL765 clinical trial results

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## Compound Focus: Apitolisib

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## Clinical Trial Results: Apitolisib vs. Voxtalisib

Feature	Apitolisib (GDC-0980)	Voxtalisib (XL765, SAR245409)
Primary Cancer Types Studied	Metastatic Renal Cell Carcinoma (RCC), Advanced Solid Tumors [1] [2] [3]	Relapsed/Refractory Lymphomas (e.g., Follicular Lymphoma, Mantle Cell Lymphoma), Chronic Lymphocytic Leukaemia (CLL), High-Grade Glioma [4] [5] [6]

| **Key Efficacy Findings** | • **mRCC:** Shorter median Progression-Free Survival (PFS: 3.7 mo) vs. everolimus (6.1 mo) [1] • **Solid Tumors:** 10 Partial Responses (PR) in 120 patients in a Phase I trial [3] | • **Lymphoma/CLL:** Overall Response Rate (ORR) of 18.3%; highest in Follicular Lymphoma (41.3%) [4] • **Glioma:** Best response was Partial Response in 4% of evaluable patients, with Stable Disease in 68% [5] || **Key Safety Findings** | High incidence of Grade 3-4 adverse events: hyperglycemia (40%), rash (24%); 31% discontinuation rate due to AEs [1] | Most frequent AEs: diarrhea (35%), fatigue (32%), nausea (27%); serious AEs occurred in 58% of patients [4] | | **Clinical Trial Status** | Development likely discontinued (studies referenced are from 2016 and earlier) [1] | Development likely discontinued or on hold (studies referenced are from 2018 and earlier) [4] |

## Detailed Clinical Trial Data and Experimental Protocols

For researchers requiring in-depth methodology, here is a detailed breakdown of the key clinical trials.

### Apitolisib Clinical Trial Details

- **Trial Design for mRCC (Phase II):** This was a randomized, open-label study for patients with clear-cell mRCC who had progressed on vascular endothelial growth factor-targeted therapy. Patients were assigned to receive either **apitolisib 40 mg once daily** or **everolimus 10 mg once daily**. The primary endpoint was progression-free survival (PFS) [1].
- **Trial Design for Solid Tumors (Phase I):** This first-in-human dose-escalation study (NCT00854152) evaluated the safety, pharmacokinetics, and preliminary activity of **apitolisib** in patients with advanced solid tumors. The study established a maximum tolerated dose and reported objective tumor responses [2] [3].

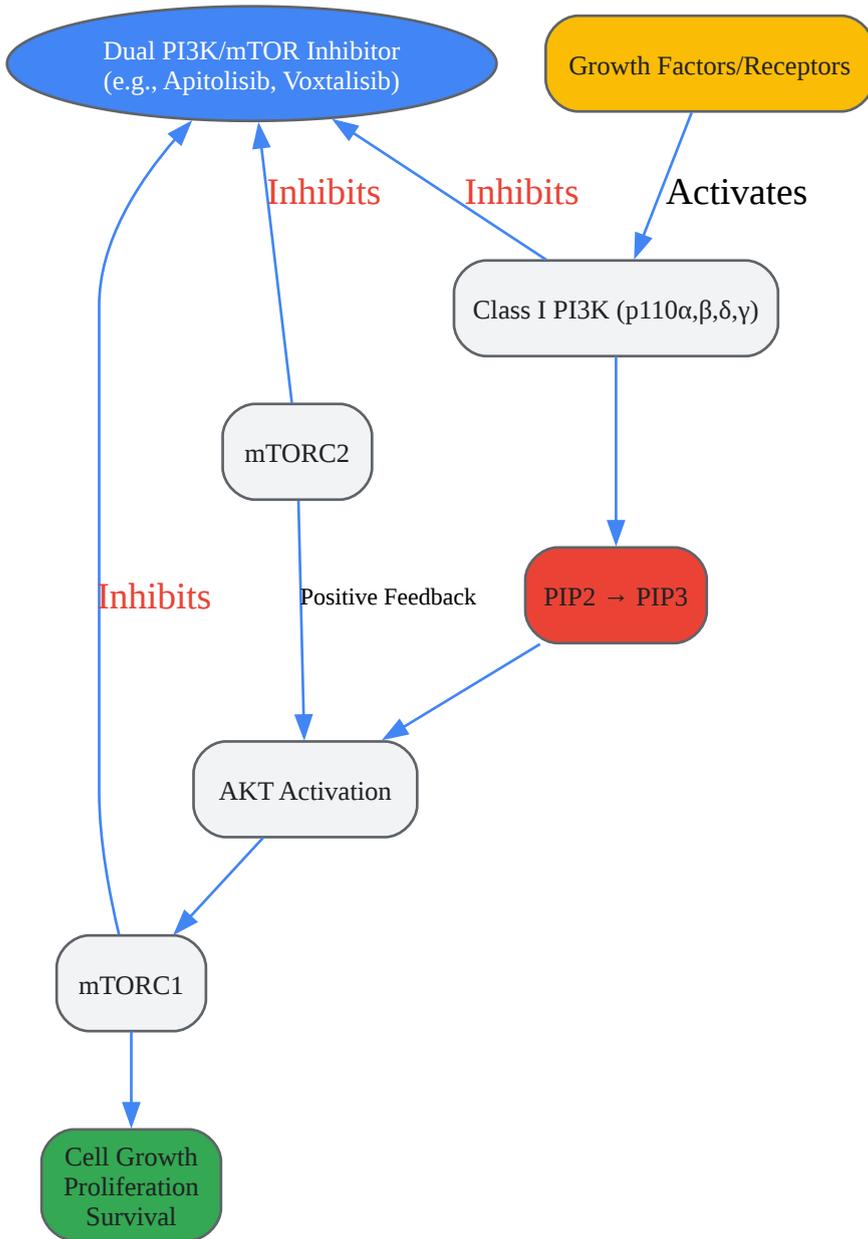
### Voxtalisib Clinical Trial Details

- **Trial Design for Lymphomas (Phase II):** This was a multicenter, non-randomised, open-label trial in patients with relapsed or refractory mantle cell lymphoma, follicular lymphoma, diffuse large B-cell lymphoma, or CLL/SLL. Patients were treated with **voxtalisib 50 mg twice daily** until disease progression or unacceptable toxicity. The primary endpoint was overall response rate (ORR) in each disease-specific cohort [4].
- **Trial Design for Glioma (Phase I):** This dose-escalation study investigated voxtalisib in combination with temozolomide, with or without radiotherapy, in patients with high-grade glioma. The study aimed to determine the safety and maximum tolerated dose in this population [5].

## Scientific Context: The PI3K/mTOR Pathway and Drug Mechanism

Both **apitolisib** and voxtalisib are ATP-competitive, small-molecule inhibitors that simultaneously target Class I PI3K and mTOR kinase. This dual inhibition is strategically designed to more completely block the oncogenic PI3K-AKT-mTOR signaling pathway and overcome the compensatory feedback activation that can occur with agents targeting only mTORC1 [7] [8].

The following diagram illustrates the signaling pathway targeted by these inhibitors and the logical flow of clinical development.



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## Interpretation and Research Implications

The clinical data suggests that the therapeutic window for this class of dual inhibitors is narrow. The significant on-target toxicities, such as severe hyperglycemia and rash, are consistent with the critical role of

the PI3K/mTOR pathway in normal cellular metabolism [1] [8]. Furthermore, the limited efficacy seen in some trials highlights the challenge of pathway redundancy and patient selection.

For future research in this area, potential strategies could include:

- **Biomarker-Driven Selection:** Identifying predictive biomarkers to select patients most likely to respond [1] [2].
- **Intermittent Dosing:** Exploring alternative dosing schedules to manage toxicity while maintaining efficacy.
- **Rational Combinations:** Combining these agents with other targeted therapies to overcome resistance mechanisms.

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## References

1. Randomized Open-Label Phase II Trial of Apatolisib (GDC ... [pubmed.ncbi.nlm.nih.gov]
2. A Case Study with Apatolisib, a Dual PI3K/mTOR Inhibitor [pmc.ncbi.nlm.nih.gov]
3. Apatolisib - an overview [sciencedirect.com]
4. ( Voxtalisib ) in patients with relapsed or refractory non-Hodgkin... XL 765 [pmc.ncbi.nlm.nih.gov]
5. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pubmed.ncbi.nlm.nih.gov]
6. Voxtalisib - an overview [sciencedirect.com]
7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]
8. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients ... [mdpi.com]

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